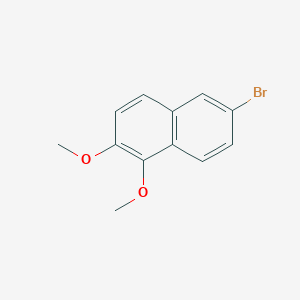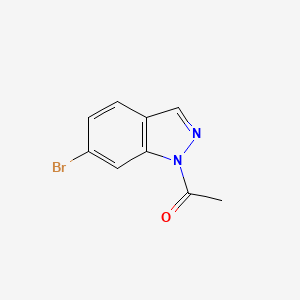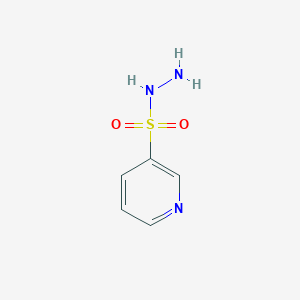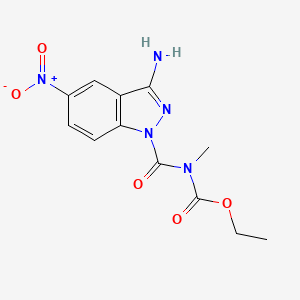
6-Bromo-1,2-dimethoxynaphthalene
Übersicht
Beschreibung
6-Bromo-1,2-dimethoxynaphthalene is a chemical compound with the formula C12H11BrO2 and a molecular weight of 267.12 . It is used in laboratory chemicals .
Molecular Structure Analysis
The structure of the compound was characterized by FTIR, NMR, HRMS, and X-ray diffraction techniques . The compound crystallizes in a monoclinic crystal system with a space group of P 2 1 / n .Chemical Reactions Analysis
In the synthesis of 2,6-dihydroxynaphthalene, the phenolic hydroxyl group of 6-bromo-2-naphthol was first protected as the methoxymethyl (MOM) ether under mild conditions .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
6-Bromo-1,2-dimethoxynaphthalene derivatives have shown potential in antibacterial applications. For instance, 5,6-Dimethoxynaphthalene-2-carboxylic acid, synthesized through a series of steps including bromination and methoxylation, exhibited in vitro antibacterial activity against pathogenic bacteria (Göksu & Uğuz, 2005).
Synthesis of Non-Steroidal Anti-Inflammatory Agents
This compound plays a role as an intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). Specifically, 2-Bromo-6-methoxynaphthalene, derived from 6-bromo-2-naphthol, is an important intermediate for drugs like nabumetone and naproxen (Xu & He, 2010).
Molecular Structure and Spectroscopy Studies
The molecule's structure and properties have been a subject of research in spectroscopy. Studies involving density functional theory computations and spectroscopic measurements (IR, Raman) have been conducted to understand its molecular geometry, vibrational frequencies, and molecular properties. Such research provides insights into the chemical activities and conformational stability of the molecule (Mariappan & Sundaraganesan, 2014).
Synthetic Pathways and Chemical Reactions
Research has also been focused on developing efficient synthetic pathways for derivatives of this compound. This includes exploring reactions like bromination, methoxylation, and various other organic transformations to synthesize novel compounds with potential biological activities. Such studies contribute to the field of organic synthesis and medicinal chemistry (Limaye et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
6-bromo-1,2-dimethoxynaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrO2/c1-14-11-6-3-8-7-9(13)4-5-10(8)12(11)15-2/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHNSGZFMPZMCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3276990.png)



![4,5,7,8-Tetrahydro-6H-isoxazolo[5,4-c]azepine-3-ol](/img/structure/B3277018.png)
![3-[(2-Aminophenyl)amino]propan-1-ol](/img/structure/B3277025.png)
![3-[[4-[4-[(3-chlorophenyl)amino]-1,3,5-triazin-2-yl]-2-pyridinyl]amino]-1-Propanol](/img/structure/B3277035.png)






